molecular formula C24H18ClN3O2 B2665197 1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-61-0

1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2665197
CAS RN: 932280-61-0
M. Wt: 415.88
InChI Key: FGIBYBHXKMOYJR-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives often involves chemical modification of quinoline, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by spectroscopic and XRD methods . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions . The structural and electronic properties of the molecule are often investigated by density functional theory method with B3LYP hybrid functional .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are often characterized by FT-IR, 1H and 13C-NMR, ESI-MS, and elemental analysis . Their physicochemical parameters (Lipinski’s descriptors) are also calculated using cheminformatics software .

Scientific Research Applications

Antibacterial Activity

Quinazolines and quinazolinones exhibit potent antibacterial properties. Researchers have synthesized various substituted quinazolinones and tested their efficacy against Gram-negative and Gram-positive bacteria. For instance, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one demonstrated remarkable in vitro antimicrobial activity against Staphylococcus aureus .

Anticancer Potential

Quinazoline derivatives have shown promise in cancer therapy. Some approved drugs, such as erlotinib and gefitinib, are quinazoline-based and used for treating lung and pancreatic cancers. Investigating the structure-activity relationships (SAR) of quinazolinones can lead to novel drug molecules with anticancer properties .

Anti-Inflammatory Effects

Quinazolines possess anti-inflammatory activity. Their ability to modulate inflammatory pathways makes them interesting targets for drug development. Researchers continue to explore quinazoline derivatives as potential anti-inflammatory agents .

Anticonvulsant Properties

Certain quinazolinones exhibit anticonvulsant effects. These compounds may play a role in managing epilepsy and related disorders. Investigating their mechanisms of action and optimizing their structures could lead to novel anticonvulsant drugs .

Antifungal Activity

Quinazoline derivatives have demonstrated antifungal properties. Researchers have evaluated their efficacy against fungal pathogens, making them potential candidates for antifungal drug development .

Antioxidant Effects

Although not extensively studied, quinazoline derivatives may possess antioxidant activity. Their ability to scavenge free radicals could have implications for various health conditions .

Mechanism of Action

The mechanism of action of quinoline derivatives often involves their ability to inhibit various biological targets. For example, quinoline and its derivatives inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .

Safety and Hazards

The safety and hazards of quinoline derivatives can vary widely depending on the specific compound. It’s always important to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Quinoline derivatives have a high potential for biological activity and are used as medicinal drugs . They are known for their anticancer, antitubercular, antifungal, and antiviral activities . Therefore, the synthesis of new quinoline derivatives continues to be a promising direction among chemists, pharmacists, and drug developers .

properties

IUPAC Name

1-(4-chlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O2/c1-29-21-12-18-20(13-22(21)30-2)26-14-19-23(15-6-4-3-5-7-15)27-28(24(18)19)17-10-8-16(25)9-11-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIBYBHXKMOYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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